2-[(4-Bromophenyl)methoxy]benzamide
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Overview
Description
2-[(4-Bromophenyl)methoxy]benzamide is an organic compound with the molecular formula C14H12BrNO2. This compound is characterized by a benzamide core structure substituted with a 4-bromophenyl group and a methoxy group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)methoxy]benzamide typically involves the condensation of 4-bromophenol with 2-methoxybenzoic acid in the presence of a suitable condensing agent. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)methoxy]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Scientific Research Applications
2-[(4-Bromophenyl)methoxy]benzamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenamide: Similar structure but lacks the bromine atom.
N-(4-Bromophenyl)-3-methoxybenzamide: Similar structure with different substitution patterns.
Benzamide: The parent compound without any substitutions.
Uniqueness
2-[(4-Bromophenyl)methoxy]benzamide is unique due to the presence of both the bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the methoxy group increases its solubility and interaction with biological targets .
Properties
CAS No. |
1002684-07-2 |
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Molecular Formula |
C14H12BrNO2 |
Molecular Weight |
306.15 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methoxy]benzamide |
InChI |
InChI=1S/C14H12BrNO2/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H2,16,17) |
InChI Key |
FMHXOTZLVBXIFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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